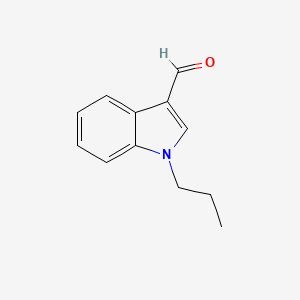

1-Propyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Functionalized Indole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1-Propyl-1H-indole-3-carbaldehyde

The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. While synthetic modifications most commonly target the electron-rich C2 and C3 positions, functionalization of the indole nitrogen (N1) and the C3 position in tandem offers a powerful strategy for creating structurally diverse molecules with significant biological potential.[1][2]

This compound is a prime example of such a scaffold. It combines N-alkylation, which can modulate physicochemical properties like lipophilicity and metabolic stability, with a versatile C3-formyl group. This aldehyde functionality serves as a crucial synthetic handle, enabling a wide range of subsequent chemical transformations, including condensations, oxidations, and reductions.[3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A clear understanding of the fundamental properties of a compound is the bedrock of its successful application in research. The key physicochemical and computed properties of this compound are summarized below.

Table 1: Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-propylindole-3-carbaldehyde | [5] |

| CAS Number | 119491-08-6 | [6][7] |

| Molecular Formula | C₁₂H₁₃NO | [5][8] |

| Molecular Weight | 187.24 g/mol | [5][8] |

| Appearance | Expected to be a solid (based on related compounds) | N/A |

| XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, CHO); δ ~8.3 ppm (d, 1H, Ar-H); δ ~7.7 ppm (s, 1H, Ar-H); δ ~7.3-7.4 ppm (m, 3H, Ar-H); δ ~4.1 ppm (t, 2H, N-CH₂); δ ~1.9 ppm (m, 2H, CH₂); δ ~0.9 ppm (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~184.5 ppm (C=O); δ ~138 ppm (Ar-C); δ ~125 ppm (Ar-C); δ ~124 ppm (Ar-C); δ ~123 ppm (Ar-C); δ ~122 ppm (Ar-C); δ ~118 ppm (Ar-C); δ ~110 ppm (Ar-C); δ ~48 ppm (N-CH₂); δ ~23 ppm (CH₂); δ ~11 ppm (CH₃) |

| IR (KBr) | ~1640-1660 cm⁻¹ (C=O stretch, aldehyde); ~2900-3100 cm⁻¹ (C-H stretch, aromatic/aliphatic) |

| MS (ESI) | m/z 188 [M+H]⁺ |

Note: NMR chemical shifts are estimations based on spectral data for structurally similar N-alkylated indole-3-carbaldehydes.[9]

Strategic Synthesis: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a sequential, two-step process: (1) N-alkylation of the indole core, followed by (2) C3-formylation. This pathway ensures high regioselectivity and good overall yield.

Stage 1: N-Alkylation of the Indole Ring

The direct alkylation of the indole nitrogen presents a common challenge due to the mitigated nucleophilicity of the N-H bond compared to the C3 position.[1] The standard and reliable approach involves the deprotonation of the indole N-H with a strong base to form the highly nucleophilic indole anion, which is then trapped by an alkylating agent.

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.

-

Indole Addition: Once the hydrogen evolution ceases, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes.

-

Alkylation: Add 1-iodopropane or 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-propyl-1H-indole.

Caption: Workflow for the N-propylation of indole.

Stage 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic systems like N-substituted indoles.[10] It offers excellent regioselectivity for the C3 position and typically proceeds with high yields. The key to this reaction is the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11]

Caption: Mechanism of the Vilsmeier-Haack formylation.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (4.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 1-propyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.[12]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 35 °C. Stir at this temperature for 1-2 hours. The reaction mixture will typically become a thick paste.

-

Hydrolysis: Cool the flask back to 0 °C and carefully add crushed ice, followed by cold water. Then, add a solution of sodium hydroxide (e.g., 5M NaOH) dropwise until the solution is strongly basic (pH > 12), which hydrolyzes the iminium intermediate.[12]

-

Isolation: The product often precipitates as a solid upon basification and cooling. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems primarily from the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, making the molecule a valuable intermediate in the synthesis of complex bioactive compounds.[2][3]

Key reaction pathways include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 1-propyl-1H-indole-3-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Selective reduction to 1-propyl-1H-indole-3-methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde undergoes various C-C bond-forming condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Henry reactions with nitroalkanes introduces further functional complexity.[4]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of N-substituted tryptamine analogues.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is accomplished via the Wittig reaction, allowing for chain extension.

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of numerous indole alkaloids and pharmacologically active agents demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15]

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. While specific toxicological data for this compound is limited, data from the parent compound, indole-3-carboxaldehyde, provides a strong basis for safety protocols.

-

Hazards: The compound is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[16][17] Avoid breathing dust, fumes, or spray.[16][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical fume hood.[19][20]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents and sources of ignition.[17][18][19]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information before handling this chemical.

References

-

Zhang, Z., Le, C. & Zheng, W. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]

-

RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link]

- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.

-

DePorre, Y., Remeza, J. A., & Garcia-Losada, P. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2299–2303. Available at: [Link]

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

-

Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15648–15658. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

LabSolutions. (n.d.). This compound. Available at: [Link]

-

El Sawy, E. R., Mandour, A. H., & El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No: 119491-08-6 | Product Name: this compound. Available at: [Link]

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Available at: [Link]

-

ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Available at: [Link]

-

ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Available at: [Link]

-

Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 119491-08-6 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

Synthesis and characterization of 1-Propyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Propyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, indole-3-carbaldehyde derivatives serve as versatile precursors for compounds targeting a wide array of diseases, including cancer, infections, and inflammatory conditions.[1][3][4] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Strategic Approach to Synthesis

The synthesis of this compound requires two primary transformations: N-alkylation of the indole nitrogen with a propyl group and C-formylation at the electron-rich C3 position. There are two logical pathways to achieve the target molecule:

-

Route A: N-propylation of indole, followed by C3-formylation.

-

Route B: C3-formylation of indole, followed by N-propylation.

Route A is often preferred. The N-alkylation step is typically straightforward, and the subsequent formylation of the N-alkylated indole proceeds cleanly. The Vilsmeier-Haack reaction, the most common and effective method for this transformation, is highly selective for the C3 position in N-substituted indoles.[5][6] Route B is also viable; however, the presence of the electron-withdrawing aldehyde group at C3 slightly deactivates the indole ring, potentially requiring more forcing conditions for the subsequent N-alkylation step.

This guide will focus on the execution of Route A, which provides a reliable and high-yielding pathway to the target compound.

Caption: Synthetic pathways to this compound.

Synthesis Protocol: A Step-by-Step Guide (Route A)

This section details the two-step synthesis from commercially available indole.

Step 2.1: N-Propylation of Indole

Principle: The indole N-H proton is weakly acidic and can be removed by a suitable base, such as potassium hydroxide (KOH), to generate the indolide anion. This potent nucleophile then readily attacks an alkyl halide, like 1-bromopropane, in an SN2 reaction to form the N-propylated product. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation without deactivating the nucleophile.[7]

Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (1.2 equivalents). Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Add anhydrous DMSO to the flask, followed by indole (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the stirring suspension.

-

Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by carefully pouring the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-propyl-1H-indole can be purified by silica gel column chromatography if necessary, though it is often sufficiently pure for the next step.

Step 2.2: Vilsmeier-Haack Formylation of 1-Propyl-1H-indole

Principle: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[6] The Vilsmeier reagent, an electrophilic iminium salt (chloro-N,N-dimethylmethyleneammonium chloride), is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electron-rich C3 position of the 1-propyl-1H-indole ring attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol:

-

Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0 to 5 °C). Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[8][9]

-

Indole Addition: Dissolve 1-propyl-1H-indole (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40 °C and stir for 1-2 hours. The reaction mixture will typically become a thick, colored paste.[9]

-

Hydrolysis: Cool the flask in an ice bath and carefully add crushed ice to the paste, followed by a cold aqueous solution of sodium hydroxide or sodium carbonate until the mixture is alkaline. This step hydrolyzes the intermediate and neutralizes the acid.[8][9]

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Data Interpretation

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Indole H2 | 7.7 - 7.8 | Singlet (s) | - | 1H |

| Indole H4/H7 | 8.2 - 8.4 / 7.3 - 7.4 | Multiplet (m) | ~7-8 | 2H |

| Indole H5/H6 | 7.3 - 7.4 | Multiplet (m) | ~7-8 | 2H |

| N-CH₂- | 4.1 - 4.3 | Triplet (t) | ~7.3 | 2H |

| -CH₂-CH₂- | 1.8 - 2.0 | Sextet | ~7.4 | 2H |

| -CH₃ | 0.9 - 1.0 | Triplet (t) | ~7.4 | 3H |

Note: These are typical values based on analogous structures. Actual shifts may vary. Data for similar N-alkyl indole-3-carbaldehydes supports these ranges.[7]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 184 - 185 |

| Indole C3 | 118 - 119 |

| Indole C2 | 137 - 138 |

| Indole C3a (bridgehead) | 137 - 138 |

| Indole C7a (bridgehead) | 125 - 126 |

| Indole C4, C5, C6, C7 | 110 - 124 |

| N-CH₂- | 45 - 47 |

| -CH₂-CH₂- | 23 - 24 |

| -CH₃ | 11 - 12 |

Note: Data for similar N-alkyl indole-3-carbaldehydes supports these ranges.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Note: The absence of a broad N-H stretch around 3300-3400 cm⁻¹ confirms successful N-propylation.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Expected Result (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 187.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound via N-propylation of indole followed by a Vilsmeier-Haack formylation. The causality behind each procedural step and the underlying chemical principles have been explained to provide a deeper understanding for the practicing scientist. The detailed characterization data provides a clear framework for validating the identity and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and drug discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.

- ChemicalBook. Indole-3-carboxaldehyde(487-89-8)IR1.

- Nagaraja Naik, et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012, 4(2):783-790.

- PubChem. This compound.

- ResearchGate.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- PubChem. Indole-3-Carboxaldehyde.

- Carrasco, F., Hernández, W., et al. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020.

- ResearchGate. IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. Indian Journal of Science and Technology, 2015.

- Das, B. Synthesis of Medicinally Important Indole Derivatives: A Review.

- Tu, W., et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101, 21-33.

- Santa Cruz Biotechnology. This compound.

- Benchchem. Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.

- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.

- Chemdad Co. Indole-3-carboxaldehyde.

-

Organic Syntheses. Indole-3-aldehyde. Org. Synth. 1961, 41, 56. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-carboxaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

A Technical Guide to 1-Propyl-1H-indole-3-carbaldehyde (CAS: 119491-08-6): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-Propyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for drug discovery and organic synthesis. The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The addition of an N-propyl group modulates the molecule's lipophilicity and steric profile, offering a valuable vector for tuning its pharmacological properties. This document details the compound's physicochemical properties, provides validated synthetic protocols with mechanistic insights, outlines its characteristic spectroscopic signature, and explores its reactivity and potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the N-Propylated Indole-3-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and a vast array of pharmacologically active compounds, including the anti-cancer agent vincristine and the anti-inflammatory drug indomethacin.[1][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in drug design.

The introduction of a carbaldehyde group at the C3-position transforms the indole into a versatile synthetic intermediate.[4][5] This aldehyde function acts as a robust chemical handle, enabling a wide range of subsequent chemical transformations such as condensations, reductive aminations, and oxidations to build molecular complexity.[6]

Furthermore, substitution at the N1-position of the indole ring is a critical strategy for modulating a compound's biological activity. N-alkylation, specifically with a propyl group, serves several key purposes:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Elimination of Hydrogen Bond Donor Capacity: The replacement of the N-H proton prevents the molecule from acting as a hydrogen bond donor, which can fundamentally change its binding interactions with biological targets.

-

Exploration of Structure-Activity Relationships (SAR): The propyl group provides a vector for probing specific pockets within a target protein, contributing to improved potency and selectivity. Studies on N-alkoxy indole-3-carbaldehyde derivatives have shown that increasing the carbon chain length can significantly enhance cytotoxic efficacy against human breast cancer cells.[3]

Therefore, this compound is not merely a simple derivative but a strategically designed intermediate, poised for elaboration into novel and potent therapeutic candidates.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to ensuring the purity and identity of a synthetic intermediate. The following data provides a comprehensive profile for this compound.

2.1. Physicochemical Data

| Property | Value | Source |

| CAS Number | 119491-08-6 | [7][8] |

| Molecular Formula | C₁₂H₁₃NO | [9][10] |

| Molecular Weight | 187.24 g/mol | [9][10] |

| IUPAC Name | This compound | [10] |

| XLogP3 | 2.3 | [10] |

2.2. Spectroscopic Characterization (Predicted)

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0-10.1 ppm.

-

Indole Protons: A singlet for the C2-H proton around δ 7.7-7.8 ppm. Multiplets for the aromatic protons on the benzene ring (C4-H to C7-H) are expected between δ 7.3 and 8.4 ppm.

-

N-Propyl Protons: A triplet for the N-CH₂ protons around δ 4.1-4.2 ppm, a sextet for the central -CH₂- group around δ 1.8-1.9 ppm, and a triplet for the terminal -CH₃ group around δ 0.9-1.0 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Aldehyde Carbonyl (C=O): Expected around δ 184-185 ppm.

-

Indole Carbons: C3 (bearing the aldehyde) around δ 118-119 ppm, C2 around δ 138-139 ppm, and other aromatic carbons between δ 110 and 137 ppm.

-

N-Propyl Carbons: N-CH₂ around δ 48-49 ppm, -CH₂- around δ 23-24 ppm, and -CH₃ around δ 11-12 ppm.

-

-

IR Spectroscopy (KBr or ATR):

-

A strong, sharp absorption band for the aldehyde C=O stretch is expected around 1650-1680 cm⁻¹.

-

Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ is expected at m/z = 187.

-

Synthesis Methodologies

Two robust and well-established synthetic routes are presented for the preparation of this compound. The choice between them typically depends on the availability of starting materials.

3.1. Route A: N-Alkylation of Indole-3-carbaldehyde

This is the most direct approach, starting from commercially available indole-3-carbaldehyde. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution on an alkyl halide.

Causality: A strong base like potassium hydroxide (KOH) is sufficient to deprotonate the indole nitrogen (pKa ≈ 17), creating a potent nucleophile. A polar aprotic solvent like DMSO is ideal as it effectively solvates the potassium cation without interfering with the nucleophilicity of the indole anion, facilitating a clean Sₙ2 reaction with 1-bromopropane.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 5. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Propyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Propyl-1H-indole-3-carbaldehyde is a derivative of the versatile indole scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications in research and drug development. With a molecular weight of 187.24 g/mol and the chemical formula C₁₂H₁₃NO, this compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules. This document delves into the common synthetic routes, including the N-propylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-propylindole, providing detailed experimental considerations. Furthermore, this guide explores the reactivity of the molecule and discusses the known biological activities of related N-substituted indole-3-carbaldehyde derivatives, highlighting potential avenues for future research and drug discovery initiatives.

Chemical Identity and Molecular Characteristics

This compound is an aromatic heterocyclic organic compound. The core of its structure is an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. A propyl group is attached to the nitrogen atom (position 1) of the indole ring, and a carbaldehyde (formyl) group is substituted at position 3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 119491-08-6 | |

| Canonical SMILES | CCCN1C=C(C2=CC=CC=C21)C=O | [1] |

| Appearance | (Predicted) Off-white to yellow solid | |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO, methanol, and ethyl acetate. Insoluble in water. | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through two primary strategic disconnections: formation of the N-propyl bond on a pre-existing indole-3-carbaldehyde core, or formylation of a 1-propylindole precursor.

N-Alkylation of Indole-3-carbaldehyde

A common and direct method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen.[4] This approach is advantageous when indole-3-carbaldehyde is a readily available starting material.

Experimental Protocol: N-Propylation of Indole-3-carbaldehyde

-

Deprotonation: To a solution of indole-3-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added to deprotonate the indole nitrogen. Sodium hydride (NaH) is a commonly used base for this purpose. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture.

-

Alkylation: 1-Bromopropane (or another suitable propyl halide) is then added to the reaction mixture. The resulting indolide anion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction to form the N-propyl bond.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like NaH is required to achieve complete deprotonation of the indole nitrogen (pKa ≈ 17), driving the reaction towards the formation of the desired N-alkylated product. Weaker bases may result in incomplete reaction or side reactions.

-

Solvent Selection: Aprotic polar solvents like DMF and THF are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (indolide anion) without participating in the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the highly reactive sodium hydride from being quenched by water or oxygen, which would reduce the yield of the desired product.

Caption: N-Alkylation of Indole-3-carbaldehyde.

Vilsmeier-Haack Formylation of 1-Propylindole

An alternative and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][5][6] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propylindole

-

Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ by the reaction of a substituted amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction is usually performed at low temperatures (0-5 °C).

-

Formylation: 1-Propylindole is then added to the freshly prepared Vilsmeier reagent. The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

-

Hydrolysis and Purification: The reaction mixture is then hydrolyzed with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to liberate the aldehyde. The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.[5]

Causality Behind Experimental Choices:

-

Regioselectivity: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of the indole ring due to the higher electron density at this position, making it the most nucleophilic site for electrophilic attack.

-

Vilsmeier Reagent: The Vilsmeier reagent is a mild electrophile, which is ideal for the formylation of electron-rich aromatic systems like indoles without causing unwanted side reactions.

Caption: Vilsmeier-Haack Formylation of 1-Propylindole.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not extensively published, the expected spectral characteristics can be inferred from the data available for the parent compound, indole-3-carbaldehyde, and other N-alkylated derivatives.[7][8][9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm.- Aromatic protons on the indole ring between δ 7.2-8.3 ppm.- Protons of the N-propyl group: a triplet for the CH₂ adjacent to the nitrogen, a sextet for the middle CH₂, and a triplet for the terminal CH₃. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 184-185 ppm.- Aromatic carbons in the range of δ 110-140 ppm.- Carbons of the N-propyl group at characteristic upfield shifts. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1650-1680 cm⁻¹.- C-H stretching vibrations for the aromatic and alkyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 187. |

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus. The aldehyde group can undergo a variety of transformations, making this compound a versatile synthetic intermediate.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-indole-3-carboxylic acid, using standard oxidizing agents.[11]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-propyl-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases).[3] These reactions are instrumental in building molecular complexity.

The indole ring itself can undergo further electrophilic substitution, although the presence of the electron-withdrawing aldehyde group at C3 will direct incoming electrophiles to other positions on the benzene ring.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of N-substituted indole-3-carbaldehyde derivatives has shown promise in various therapeutic areas. The indole scaffold is a well-known pharmacophore, and modifications at the N1 and C3 positions can significantly influence biological activity.

Derivatives of indole-3-carbaldehyde have been investigated for a range of biological activities, including:

-

Antioxidant Properties: Some N-acylated indole-3-carboxaldehyde analogues have demonstrated antioxidant activity in in-vitro assays.[12]

-

Anticancer Activity: The indole nucleus is a core component of many anticancer agents, and derivatives of indole-3-carbaldehyde are often used as intermediates in their synthesis.[10]

-

Antimicrobial and Antifungal Activity: Schiff bases derived from indole-3-carbaldehyde have been shown to possess antimicrobial and antifungal properties.[3]

-

Anti-inflammatory and Analgesic Agents: The indole moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs), and research into indole-3-carbaldehyde derivatives for anti-inflammatory and analgesic effects is ongoing.[12]

The N-propyl group in this compound can modulate the lipophilicity and steric properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. This makes it an interesting building block for the synthesis of new chemical entities for drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with a foundation built on the privileged indole scaffold. Its synthesis is achievable through well-established synthetic methodologies, offering access to a versatile platform for further chemical modification. While the specific biological profile of this particular molecule remains to be fully elucidated, the known activities of related N-substituted indole-3-carbaldehyde derivatives suggest a promising potential for its application in the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge necessary to leverage the chemical potential of this compound in their scientific endeavors.

References

- Nagaraja Naik, H. S. Yathirajan, C. R. Raju, and B. Narayana. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 2012, pp. 783-790.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities - Afyon Koc

- 1H-Indole-3-carbaldehyde - PMC - NIH.

- General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionaliz

- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem.

- Indole-3-carbaldehyde - Wikipedia.

- Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum - ChemicalBook.

- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI.

- This compound | C12H13NO | CID 3155687 - PubChem.

- This compound | SCBT - Santa Cruz Biotechnology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Solubility of 1-Propyl-1H-indole-3-carbaldehyde in Organic Solvents for Research and Development Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Propyl-1H-indole-3-carbaldehyde, a key intermediate in synthetic chemistry and a scaffold of interest for drug development. As the precise, quantitative solubility data for this specific compound is not widely published, this document establishes a robust predictive framework based on its molecular structure and the known properties of analogous compounds. We delve into the theoretical principles governing its solubility, present a predicted solubility profile across a range of common organic solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and the development of screening and formulation protocols.

Introduction

Overview of this compound

This compound belongs to the substituted indole class of heterocyclic compounds. The indole core is a ubiquitous motif in biologically active natural products and pharmaceuticals. The presence of an N-propyl group and a C3-carbaldehyde functional group makes this molecule a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and oxidations.

The Critical Role of Solubility in Scientific Research

A thorough understanding of a compound's solubility is a cornerstone of successful chemical and pharmaceutical development.[1] It is a critical parameter that influences:

-

Reaction Kinetics: For a compound to react, it must first be dissolved. Poor solubility can lead to sluggish or incomplete reactions, necessitating larger solvent volumes or elevated temperatures.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Biological Screening: In drug discovery, compounds must be soluble in assay media (often requiring a DMSO stock solution) to accurately assess their biological activity.[2]

-

Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a dosage form that ensures adequate bioavailability, a process dictated by its solubility characteristics.[3]

This guide aims to equip the scientific professional with the theoretical knowledge and practical methodologies required to effectively manage the solubility of this compound.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, a robust prediction of solubility can be made by analyzing the molecule's structural features and physicochemical properties.

Molecular Structure and Polarity Analysis

The solubility of this compound is a direct consequence of the interplay between its three primary structural components:

-

Indole Core: This bicyclic aromatic system is relatively non-polar but possesses a nitrogen heteroatom, contributing some polar character and the ability to participate in π-stacking interactions.

-

C3-Carbaldehyde Group (-CHO): The aldehyde is a polar functional group due to the electronegative oxygen atom. It cannot act as a hydrogen bond donor but is an effective hydrogen bond acceptor. This feature is key to its solubility in protic solvents.

-

N1-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is purely non-polar (lipophilic). Its presence, in place of the N-H group found in the parent indole-3-carbaldehyde, increases the overall lipophilicity of the molecule and removes a potential hydrogen bond donation site.

The computed XLogP3 value, a measure of lipophilicity, for this compound is 2.3.[4] This positive value indicates that the compound is significantly more soluble in octanol than in water, confirming its predominantly lipophilic or "greasy" character.

The "Like Dissolves Like" Principle

This fundamental principle dictates that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., ethanol, methanol, DMSO) will effectively solvate the polar aldehyde group. Polar protic solvents can also hydrogen-bond with the aldehyde's oxygen.

-

Non-Polar Solvents (e.g., toluene, hexane, dichloromethane) will effectively solvate the non-polar indole core and the propyl chain.

-

Water: Due to the dominant non-polar surface area of the molecule and the lack of strong hydrogen bond donating sites, very low solubility in water is expected. The parent compound, indole-3-carbaldehyde, already has low water solubility, and the addition of the propyl group will decrease it further.[5]

Caption: Molecular features of this compound.

Predicted Solubility Profile

While quantitative experimental data is sparse, a reliable qualitative and semi-quantitative solubility profile can be predicted. The parent compound, indole-3-carboxaldehyde, is known to be soluble in polar organic solvents like DMSO (approx. 30 mg/mL) and ethanol (≥11.85 mg/mL) but insoluble in water.[6][7] The addition of the N-propyl group will increase lipophilicity, likely enhancing solubility in less polar solvents and slightly decreasing it in highly polar ones.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 25 mg/mL) | Strong dipole-dipole interactions with the aldehyde group. Excellent general solvent for indole-class compounds.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | High (> 25 mg/mL) | Similar to DMSO, effectively solvates the polar and aromatic portions of the molecule. |

| Dichloromethane (DCM) | Weakly Polar | High (> 25 mg/mL) | Balances polarity to interact with the aldehyde and non-polarity to interact with the indole and propyl groups. |

| Acetone | Polar Aprotic | Moderate to High | Good solvent for moderately polar compounds. |

| Ethanol / Methanol | Polar Protic | Moderate | The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde's oxygen, but its polarity is high. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than alcohols but still capable of dissolving the compound. |

| Toluene | Non-Polar | Moderate to Low | Aromatic π-stacking interactions with the indole core are favorable, but it is a poor solvent for the polar aldehyde. |

| Hexane / Heptane | Non-Polar | Low | Primarily interacts with the propyl chain; insufficient polarity to effectively solvate the aldehyde and indole core. |

| Water | Highly Polar | Very Low / Insoluble | The large non-polar surface area dominates, leading to unfavorable interactions with the highly structured water network.[5] |

Experimental Determination of Solubility: A Standard Operating Procedure

The following protocols provide a robust framework for empirically determining the solubility of this compound.

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used before beginning any work.

Materials and Equipment

-

This compound (solid, verify purity)

-

Analytical balance (±0.1 mg accuracy)

-

Calibrated pipettes

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)

Experimental Workflow Diagram

Sources

Unlocking the Synthetic Potential of 1-Propyl-1H-indole-3-carbaldehyde: A Guide to the Reactivity of the Aldehyde Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of the C3-aldehyde functionality, which is electronically influenced by the electron-rich indole nucleus. This guide provides an in-depth exploration of the aldehyde group's reactivity, offering a framework for its strategic manipulation. We will dissect the causality behind common synthetic transformations—including oxidation, reduction, and carbon-carbon bond-forming reactions—and provide validated, step-by-step protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this scaffold in the synthesis of novel, high-value molecules.

Introduction: The Electronic Landscape of the Indole Scaffold

The indole ring system is a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] Its reactivity is governed by the bicyclic aromatic structure, in which the nitrogen atom's lone pair of electrons contributes to the π-system, rendering the ring highly electron-rich. This electronic character preferentially activates the C3 position for electrophilic substitution, a feature elegantly exploited in its synthesis.

The subject of this guide, this compound, features two key modifications to the parent indole structure:

-

N-Propyl Group: The alkyl group at the N1 position serves a crucial role. Primarily, it protects the indole nitrogen, preventing competing side reactions that can occur at the N-H site. This ensures that chemical transformations are selectively directed toward the aldehyde group. Furthermore, the propyl chain enhances lipophilicity, which can be advantageous for solubility in organic solvents and for modulating the pharmacokinetic properties of derivative compounds.

-

C3-Carbaldehyde Group: The aldehyde (formyl) group is an electron-withdrawing moiety. Its placement at the electron-rich C3 position creates a conjugated system that exhibits reactivity characteristic of aromatic aldehydes, serving as a versatile handle for a wide array of synthetic elaborations.[2][3] These transformations are central to the construction of more complex molecular architectures.[2][4]

This guide will focus on the synthesis of the core molecule and the subsequent chemical transformations of its aldehyde group.

Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation

The most direct and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[2][5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, to functionalize the electron-rich C3 position. The overall process for synthesizing this compound involves two primary stages: N-alkylation of indole followed by C3-formylation.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electron-rich C3 position of the N-propylindole then attacks this electrophile. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Part A: N-Propylation of Indole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous DMF.

-

Indole Addition: Cool the suspension to 0°C in an ice bath. Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour, during which time hydrogen gas evolution should cease.

-

Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 1-propyl-1H-indole via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a clear oil.

Part B: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq.) and cool to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5°C.[8] Stir the resulting mixture at 0°C for 30-40 minutes to form the Vilsmeier reagent.[8]

-

Indole Addition: Add a solution of 1-propyl-1H-indole (1.0 eq.) from Part A in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.[8] Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is 8-9, which will precipitate the product.[8]

-

Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Key Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast number of chemical derivatives. Its reactivity is typical of aromatic aldehydes, readily undergoing oxidation, reduction, and nucleophilic addition/condensation reactions.[2][3][9]

Caption: Major Synthetic Pathways from the Aldehyde Group.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that provides an entry point for amide bond formation, a key step in the synthesis of many drug candidates.

-

Causality: Strong oxidizing agents are typically required. The choice of reagent depends on the tolerance of other functional groups in the molecule. For a robust substrate like this, potassium permanganate (KMnO₄) or Jones reagent are effective. Milder conditions, such as using silver oxide (Tollens' reagent), can also be employed.

-

Protocol: Oxidation using KMnO₄

-

Dissolution: Dissolve this compound (1.0 eq.) in a mixture of acetone and water.

-

Oxidation: Cool the solution to 0°C and add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) in water dropwise. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) to destroy excess KMnO₄. Acidify the mixture with dilute HCl to a pH of ~2.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting solid by recrystallization or column chromatography to yield 1-Propyl-1H-indole-3-carboxylic acid.

-

Reduction to Primary Alcohol

Reduction of the aldehyde to the corresponding primary alcohol provides a nucleophilic handle for further functionalization, such as etherification or conversion to a leaving group.

-

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups like esters or amides. It is also safer and easier to handle than stronger agents like lithium aluminum hydride (LiAlH₄).

-

Protocol: Reduction using NaBH₄

-

Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude (1-Propyl-1H-indol-3-yl)methanol can be purified by column chromatography if necessary.

-

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon makes it an excellent substrate for reactions with carbon nucleophiles, enabling chain extension and the construction of complex carbon skeletons.

This reaction is a powerful method for forming α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.[10][11]

-

Causality: The reaction requires a compound with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) and a catalytic amount of a weak base like piperidine or an ammonium salt. The base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product.

-

Protocol: Reaction with Malononitrile

-

Setup: In a flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq.).

-

Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of the product often forms upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry to yield 2-((1-Propyl-1H-indol-3-yl)methylene)malononitrile.

-

Reductive amination is arguably one of the most critical reactions in medicinal chemistry for synthesizing secondary and tertiary amines.

-

Causality: The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, tolerant of slightly acidic conditions (which can catalyze imine formation), and does not readily reduce the starting aldehyde.

-

Protocol: General Procedure using STAB

-

Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq.).

-

Imine Formation: Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation and stir for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with the reaction solvent or ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude amine product by column chromatography.

-

Summary of Key Transformations

The following table summarizes the primary reactions discussed, providing a quick reference for synthetic planning.

| Reaction Type | Reagents & Conditions | Product Functional Group | Typical Yield |

| Oxidation | KMnO₄, Acetone/H₂O | Carboxylic Acid | 70-90% |

| Reduction | NaBH₄, Methanol, 0°C to RT | Primary Alcohol | >90% |

| Knoevenagel | Malononitrile, Piperidine, EtOH, Reflux | α,β-Unsaturated Nitrile | 85-95% |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 60-85% |

| Reductive Amination | R₂NH, STAB, DCE | Secondary/Tertiary Amine | 75-90% |

Conclusion

This compound stands as a robust and highly adaptable intermediate in synthetic organic chemistry. The aldehyde group, activated by the indole nucleus, provides a reliable anchor point for a multitude of chemical transformations. A thorough understanding of the electronic principles governing its reactivity and the practical application of established protocols for its oxidation, reduction, and elaboration via carbon-carbon and carbon-nitrogen bond formation empowers chemists to design and execute efficient synthetic routes. The methodologies detailed in this guide serve as a validated foundation for the development of novel indole-based compounds for applications in drug discovery and beyond.

References

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

Shaaban, M. R., & El-Sayed, N. N. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Molecules, 27(9), 2689. [Link]

-

FooDB. 1H-Indole-3-carboxaldehyde. (2010). [Link]

-

Organic Syntheses. Indole-3-aldehyde. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E242. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. This compound. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Journal of Saudi Chemical Society, 20, S492-S497. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

An In-depth Technical Guide to the Stability and Storage of 1-Propyl-1H-indole-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-indole-3-carbaldehyde is a member of the N-alkylated indole family, a class of compounds of significant interest in medicinal chemistry and materials science. As with any high-value chemical intermediate, ensuring its stability and purity over time is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound. Drawing upon field-proven insights and analogous data from the parent compound, indole-3-carbaldehyde, this document serves as an essential resource for researchers and professionals working with this molecule.

Introduction: The Chemical Landscape of this compound

The indole scaffold is a privileged structure in drug discovery, and modifications at the N1 position can significantly influence a molecule's physicochemical properties and biological activity. The addition of a propyl group to the indole nitrogen in this compound enhances its lipophilicity compared to the parent indole-3-carbaldehyde. This alteration can impact its solubility, reactivity, and, consequently, its stability. Understanding these nuances is critical for its effective application in research and development.

This guide is structured to provide a holistic understanding of the factors governing the stability of this compound. We will delve into its chemical properties, potential degradation pathways, optimal storage and handling procedures, and robust analytical methods for purity assessment.

Chemical Profile

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₃NO | PubChem |

| Molecular Weight | 187.24 g/mol | PubChem |

| CAS Number | 119491-08-6 | PA 27 0029795 |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Insoluble in water | ChemicalBook |

Stability Profile and Degradation Pathways

While specific stability data for this compound is not extensively published, the well-documented chemistry of indole-3-carbaldehyde provides a strong predictive framework. The indole nucleus is susceptible to oxidation, and the aldehyde functional group can undergo a variety of reactions that may lead to degradation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photochemical degradation is a known risk for many aromatic compounds, including indoles.

-

Air (Oxygen): The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.

-

Moisture (Hydrolysis): While the core structure is not readily hydrolyzed, the presence of moisture can facilitate other degradation reactions.

-

pH: Acidic or basic conditions can catalyze degradation, particularly of the aldehyde group.

Potential Degradation Pathways

The primary modes of degradation for indole-3-carbaldehyde derivatives are anticipated to be oxidation and reactions involving the aldehyde group.

Caption: Potential degradation pathways for this compound.

-

Oxidation of the Indole Ring: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of various hydroxylated and ring-opened byproducts. This process can be accelerated by exposure to light and air.

-

Oxidation of the Aldehyde Group: The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-Propyl-1H-indole-3-carboxylic acid. This is a common degradation pathway for aldehydes.

-

Condensation and Polymerization: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, leading to the formation of colored polymeric byproducts.

Recommended Storage and Handling

Based on supplier recommendations and the known sensitivity of indole derivatives, the following storage and handling procedures are advised to maintain the integrity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential degradation reactions.[1] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the indole ring and aldehyde group. |

| Light | Amber vial or in the dark | To protect against photochemical degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |

Handling Procedures

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

-

Inert Atmosphere: For long-term storage or for applications highly sensitive to purity, handle the compound in a glove box or under a stream of inert gas.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Analytical Methods for Stability and Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of the purity and stability of this compound.

Caption: A workflow for assessing the stability of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of this compound and detecting degradation products.

-

Technique: Reversed-Phase HPLC (RP-HPLC)

-

Stationary Phase: C18 column

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 280-300 nm).

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, providing molecular weight information that aids in structure elucidation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying major impurities. Changes in the NMR spectrum over time can indicate degradation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of a broad O-H stretch, which could indicate the formation of the carboxylic acid degradation product.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and to develop a stability-indicating analytical method.[2] The goal is to induce degradation to an extent of 5-20% to ensure that degradation products can be reliably detected and quantified.[3]

Objective:

To identify potential degradation products of this compound under various stress conditions and to validate an HPLC method as stability-indicating.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

HPLC system with UV detector

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-